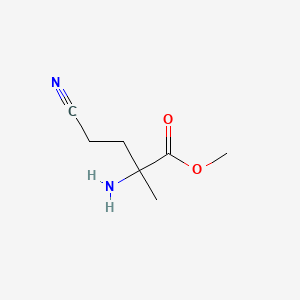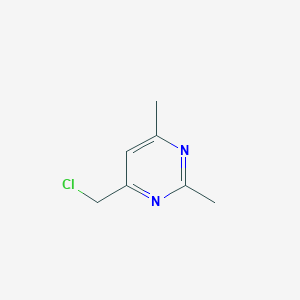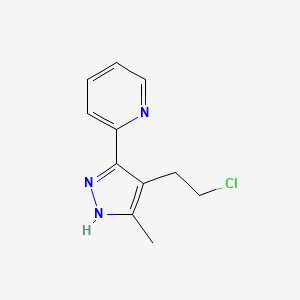
Methyl 6-bromonicotinate
Overview
Description
Methyl 6-bromonicotinate is a chemical compound with the empirical formula C7H6BrNO2 . It is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .
Molecular Structure Analysis
The molecular weight of Methyl 6-bromonicotinate is 216.03 . The SMILES string representation is COC(=O)c1ccc(Br)nc1 and the InChI key is NFLROFLPSNZIAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 6-bromonicotinate is a solid substance . It has a melting point of 106-110°C . The density is predicted to be 1.579±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
Methyl 6-bromonicotinate: is a valuable intermediate in organic synthesis. Its structure, containing a bromine atom and a nicotinate ester, makes it a versatile building block for constructing complex molecules. It’s particularly useful in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, Methyl 6-bromonicotinate serves as a precursor for the synthesis of potential hypolipidemic agents. These agents can help in managing cholesterol levels, thereby contributing to the treatment of cardiovascular diseases. Its role in creating analogs of nicotinic acid, which is known for its lipid-lowering effects, is of significant interest .
Material Science
The compound’s reactivity due to the bromine atom allows for its use in material science research. It can be employed in the modification of surface properties of materials or the creation of new polymeric structures with potential applications in electronics and nanotechnology .
Catalysis Research
Methyl 6-bromonicotinate: can be used in catalysis research, particularly in the development of catalysts for cross-coupling reactions. These reactions are fundamental in creating bonds between carbon atoms, which is a key step in the production of many organic compounds .
Biochemistry
In biochemistry, this compound can be utilized to study enzyme-catalyzed reactions involving pyridine derivatives. Understanding these reactions can lead to insights into enzyme mechanisms and the design of enzyme inhibitors .
Pharmacology
Pharmacological studies may explore Methyl 6-bromonicotinate as a scaffold for drug discovery. Its structural similarity to pyridine-based bioactive molecules makes it a candidate for the development of new therapeutic agents .
Agricultural Chemistry
In the field of agricultural chemistry, Methyl 6-bromonicotinate could be investigated for the synthesis of novel pesticides or herbicides. Its potential to create compounds that can affect free fatty acid mobilization might be leveraged to develop products that target specific physiological processes in pests .
Environmental Science
Lastly, environmental science research might include Methyl 6-bromonicotinate in the study of degradation processes of organic pollutants. Its brominated pyridine structure can serve as a model compound to understand the environmental fate of similar contaminants .
Safety And Hazards
Methyl 6-bromonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromonicotinate | |
CAS RN |
26218-78-0 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 6-bromonicotinate in the synthesis of the new retinoid derivatives?
A1: Methyl 6-bromonicotinate serves as a key reactant in the synthesis of retinoid derivative 1c []. The researchers employed a Suzuki coupling reaction, where methyl 6-bromonicotinate reacts with boronic acid derivative 2. This reaction forms an ester intermediate, which upon hydrolysis, yields the final retinoid derivative 1c [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)



![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)







![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)